molecular formula C20H18N2O3 B12191393 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Cat. No.: B12191393
M. Wt: 334.4 g/mol
InChI Key: AJUBZSJJINSHNO-UHFFFAOYSA-N
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Description

3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrrole ring, an acetylphenyl group, and a phenylethyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione typically involves a multi-step process. One common method includes the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide, resulting in the formation of the desired pyrrole-2,5-dione derivative . This reaction is often carried out under mild conditions, using solvents such as ethanol or dichloromethane, and bases like pyridine or triethylamine to facilitate the addition.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing greener solvents and catalysts can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-acetylanilino)-1-(2-phenylethyl)pyrrole-2,5-dione

InChI

InChI=1S/C20H18N2O3/c1-14(23)16-7-9-17(10-8-16)21-18-13-19(24)22(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3

InChI Key

AJUBZSJJINSHNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCC3=CC=CC=C3

Origin of Product

United States

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